molecular formula C28H21N3S B14216540 2-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-1,3-benzothiazole CAS No. 743435-77-0

2-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-1,3-benzothiazole

Katalognummer: B14216540
CAS-Nummer: 743435-77-0
Molekulargewicht: 431.6 g/mol
InChI-Schlüssel: WBARCSAQPDYERB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring fused with a pyrazoline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-1,3-benzothiazole typically involves a multi-step process. One common method includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine to form the pyrazoline ring . This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and selectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzothiazole oxides, while substitution reactions could introduce various functional groups onto the benzothiazole or pyrazoline rings.

Wissenschaftliche Forschungsanwendungen

2-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-1,3-benzothiazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The pyrazoline moiety may also contribute to the compound’s biological activity by interacting with cellular components and affecting signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 2-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-1,3-benzothiazole apart is the combination of the benzothiazole and pyrazoline rings, which imparts unique chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various scientific and industrial applications.

Eigenschaften

CAS-Nummer

743435-77-0

Molekularformel

C28H21N3S

Molekulargewicht

431.6 g/mol

IUPAC-Name

2-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-1,3-benzothiazole

InChI

InChI=1S/C28H21N3S/c1-3-9-20(10-4-1)25-19-26(21-11-5-2-6-12-21)31(30-25)23-17-15-22(16-18-23)28-29-24-13-7-8-14-27(24)32-28/h1-18,26H,19H2

InChI-Schlüssel

WBARCSAQPDYERB-UHFFFAOYSA-N

Kanonische SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5S4)C6=CC=CC=C6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.